molecular formula C9H14BrNS B13553829 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13553829
M. Wt: 248.19 g/mol
InChI Key: NPACCNIUHDVBCP-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is an organic compound that features a brominated thiophene ring attached to a dimethylpropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium phosphate and a solvent like toluene, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a brominated thiophene ring and a dimethylpropanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic development .

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C9H14BrNS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5H,4,6,11H2,1-2H3

InChI Key

NPACCNIUHDVBCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CS1)Br)CN

Origin of Product

United States

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